Tetrahydrogestrinone
Description
Properties
IUPAC Name |
(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNQTSIKGHVBH-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210901 | |
| Record name | Tetrahydrogestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrogestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
618903-56-3 | |
| Record name | Tetrahydrogestrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrogestrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrogestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrogestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROGESTRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrogestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions and Catalytic Parameters
The hydrogenation is typically conducted under ambient hydrogen pressure (1 atmosphere) using palladium on activated carbon (10% wt) as the catalyst. In a representative procedure, gestrinone (100 mg, 0.324 mmol) is dissolved in dichloromethane (50 mL) and stirred with Pd/C (11 mg) for approximately 60 minutes at room temperature. Reaction progress is monitored via -NMR spectroscopy, with completion indicated by the disappearance of the ethynyl proton signal at δ 2.85 ppm.
Key parameters influencing yield and selectivity include:
-
Catalyst loading : A 10% Pd/C catalyst-to-substrate ratio (w/w) ensures efficient hydrogen uptake without excessive costs.
-
Solvent choice : Dichloromethane is preferred due to its ability to dissolve both gestrinone and THG while maintaining catalyst activity.
-
Reaction time : Extended durations beyond 60 minutes risk over-hydrogenation of the Δ-diene system, leading to undesired saturated analogs.
Post-Reaction Workup and Purification
Following hydrogenation, the crude product is filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure. Purification employs sequential chromatography:
-
Silica gel flash chromatography using a hexane-ethyl acetate gradient (9:1 to 8:2) removes non-polar impurities.
-
Reverse-phase C18 chromatography with an acetonitrile-methanol-water gradient (10:50:50 to 30:30:30) isolates THG from polar byproducts, yielding a yellow foam with 98.9% chemical purity by HPLC.
Analytical Characterization of Synthetic THG
Spectroscopic Confirmation
Post-synthesis validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):
-
-NMR (400 MHz, CDCl): Key signals include δ 0.99 (t, , 3H, C18-CH), δ 5.79 (s, 1H, C4-H), and δ 6.38–6.59 (d, , C9-H and C11-H).
-
-NMR (75 MHz, CDCl): Characteristic peaks at δ 199.26 (C3 ketone) and δ 156.58 (C17 hydroxyl).
-
High-resolution mass spectrometry (HRMS) : ESI-MS confirms the molecular ion at 313.2148 [M+H] (calculated for CHO: 313.2147).
Chromatographic Purity Assessment
HPLC analysis using a C18 column (4.6 × 150 mm, 5 µm) with a methanol-water mobile phase (70:30) at 1.0 mL/min detects THG at a retention time of 12.3 minutes, with UV detection at 254 nm. Gas chromatography coupled with HRMS (GC/HRMS) of the trimethylsilyl ether-oxime derivative further verifies identity through fragment ions at 240.14, 254.15, and 294.19.
Challenges in THG Synthesis and Mitigation Strategies
Byproduct Formation
Over-hydrogenation of the Δ-diene system generates this compound analogs with reduced bioactivity. This is minimized by:
Solubility Limitations
THG’s poor solubility in aqueous and organic solvents complicates purification. The removable-backbone modification (RBM) strategy, though primarily used for membrane proteins, offers a potential solution by introducing solubilizing Arg-tags during solid-phase peptide synthesis. However, this approach remains unexplored for steroids.
Scale-Up Considerations and Industrial Relevance
While current methods are optimized for laboratory-scale synthesis (mg to gram quantities), industrial production would require:
Chemical Reactions Analysis
Oxidative Metabolism
THG undergoes phase I metabolism in humans, forming hydroxylated metabolites. In vitro studies using human hepatocytes identified two primary pathways ( ):
| Metabolite | Structural Modification | Conjugation |
|---|---|---|
| 18-Hydroxy-THG | Hydroxylation at C-18 | Glucuronidation |
| 16ε-Hydroxy-THG (proposed) | Hydroxylation at C-16ε | Glucuronidation |
These metabolites are critical for doping detection, as glucuronides are excreted in urine.
Trimethylsilyl Ether-Oxime Formation ( ):
THG is derivatized for gas chromatography/high-resolution mass spectrometry (GC/HRMS):
-
Oximation : Reacting the C-3 ketone with hydroxylamine to form an oxime.
-
Silylation : Trimethylsilylation of hydroxyl groups using BSTFA or similar reagents.
Key Fragments in GC/HRMS :
-
m/z 240.14, 254.15, 267.16, 294.19
Substitution Reactions
THG’s structure allows substitutions at reactive positions:
-
C-17 Ethyl Group : Introduced during synthesis via ethynyl-to-ethyl hydrogenation ( ).
-
C-3 Oxime Formation : Used to create immunogenic haptens ( ).
Comparative Reactivity with Analogues
THG’s reactivity is influenced by its Δ4,9,11-triene and 17α-ethyl-18-methyl groups. Key comparisons:
| Compound | Structural Difference | Reactivity |
|---|---|---|
| Gestrinone | 17α-Ethynyl, 18-methyl | Weak AR binding; stable triple bond |
| Trenbolone | Lacks 17α-ethyl and 18-methyl | Rapid oxidation at Δ9,11 |
| Norboletone | Saturated A-ring (no Δ4) | Reduced metabolic hydroxylation |
Stability and Degradation
Scientific Research Applications
Table 1: Comparison of THG with Other Anabolic Steroids
| Compound | Type | Binding Affinity to Androgen Receptor | Anabolic Activity | Progestational Activity |
|---|---|---|---|---|
| Tetrahydrogestrinone (THG) | Anabolic-Androgenic Steroid | High | Yes | Yes |
| Dihydrotestosterone (DHT) | Natural Androgen | Very High | Yes | No |
| Nandrolone | Anabolic-Androgenic Steroid | Moderate | Yes | Low |
Androgen Receptor Interaction
THG exhibits a strong affinity for the androgen receptor, similar to that of dihydrotestosterone. Research indicates that THG can activate androgen receptor-mediated signaling pathways, promoting myogenic differentiation in muscle tissue . In vitro studies using C3H10T1/2 multipotent cells demonstrated that THG increases the expression of myogenic markers and enhances muscle cell differentiation into myotubes .
Gene Expression Profiles
Microarray studies have shown that THG alters the expression of numerous genes associated with muscle growth and development. For instance, in mouse models, THG modulated the expression of 671 genes in the levator ani muscle similarly to DHT, indicating its strong anabolic potential . This genomic signature underscores its effectiveness as an anabolic agent.
In Vivo Studies
In vivo experiments with orchidectomized rats have demonstrated that THG administration prevents muscle atrophy and maintains fat-free mass. Specifically, it effectively reverses the loss of weight in androgen-sensitive tissues such as the levator ani and prostate gland .
Applications in Medicine
Despite its notoriety in sports doping, THG's biological properties suggest potential therapeutic applications. Its ability to stimulate muscle growth could be beneficial in treating conditions associated with muscle wasting, such as cachexia or sarcopenia. However, due to its classification as a controlled substance and lack of clinical testing for safety and efficacy, its medical use remains unapproved.
Implications in Sports and Doping
THG gained infamy when it was discovered as a performance-enhancing drug used by elite athletes. The detection of THG has led to increased scrutiny in anti-doping efforts within professional sports. The compound's unique structure necessitated the development of specialized testing methods, which have since been implemented by various sports organizations .
Case Studies
- Case Study 1 : The discovery of THG by the United States Anti-Doping Agency involved mass spectrometry analysis of samples from athletes suspected of doping. This breakthrough highlighted the ongoing battle against designer steroids in sports .
- Case Study 2 : Analysis conducted on baboons administered THG revealed significant alterations in hormone levels and muscle mass, reinforcing the compound's potent effects on muscle physiology .
Mechanism of Action
Tetrahydrogestrinone exerts its effects by binding to androgen receptors with high affinity. This binding activates androgen receptor-mediated signaling pathways, leading to increased expression of myogenic determination and myosin heavy chain type II proteins. These proteins are crucial for muscle differentiation and growth . The compound also prevents the atrophy of muscle tissues in castrated male rats, indicating its potent anabolic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
THG shares structural homology with gestrinone and trenbolone, two prohibited steroids in sports (Figure 1):
- Gestrinone: A 19-norprogestin with a C-17 ethynyl group; primarily used for endometriosis. THG differs by replacing the ethynyl group with an ethyl group, reducing metabolic oxidation and enhancing detectability challenges .
- Trenbolone: A veterinary androgen with a cyclohexenyl ring at C-15. THG mimics trenbolone’s trienone structure (4,9,11-triene) but incorporates a modified steroidal backbone .
Table 1: Structural Comparison of THG with Analogues
| Compound | Core Structure | C-17 Substituent | Key Modifications |
|---|---|---|---|
| Tetrahydrogestrinone | 18a-homo-pregna-4,9,11-triene | Ethyl | Hydrogenated ethynyl from gestrinone |
| Gestrinone | 19-norprogestin-4,9-diene | Ethynyl | Parent compound for THG synthesis |
| Trenbolone | Estra-4,9,11-triene | Cyclohexenyl | Veterinary androgen |
Receptor Binding and Bioactivity
THG’s AR-binding affinity (Kd ≈ 1.5 nM) rivals DHT (Kd ≈ 0.5 nM) and exceeds testosterone (Kd ≈ 3.0 nM) . However, functional assays reveal nuanced potency differences:
Table 2: Relative Androgenic Potency in Yeast Bioassay
| Compound | Relative Potency (vs. DHT = 100%) |
|---|---|
| 5α-Dihydrotestosterone | 100% |
| 17β-Trenbolone | 85% |
| Methyltrienolone | 75% |
| This compound | 65% |
| 17β-Testosterone | 50% |
Data adapted from a yeast-based androgen bioassay highlights THG’s intermediate potency, surpassing testosterone but underperforming trenbolone.
Detection Evasion and Designer Steroid Context
THG’s design exploits structural minimalism to circumvent traditional gas chromatography-mass spectrometry (GC-MS) screens. Unlike norbolethone (a 19-nor steroid) or Madol (a dihydrotestosterone derivative), THG’s synthesis from gestrinone requires only a single-step hydrogenation, enabling rapid development by clandestine laboratories . Its metabolic stability further complicates detection, necessitating advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) for urinary identification .
Pharmacokinetics and Health Risks
THG’s excretion profile mirrors trenbolone, with slow hepatic clearance and prolonged detection windows in urine . However, its unregulated use poses significant health risks, including hepatotoxicity, cardiovascular strain, and hormonal imbalances—common to AAS but exacerbated by its glucocorticoid activity . In contrast, 1-Testosterone (1-Testo) , a selective AR modulator, demonstrates fewer off-target effects but comparable myogenic potency .
Biological Activity
Tetrahydrogestrinone (THG) is a synthetic anabolic steroid that has garnered attention due to its potent androgenic and anabolic properties. Originally identified as a designer steroid, THG has been implicated in doping scandals in sports, leading to extensive research on its biological activity. This article provides a detailed overview of the biological activity of THG, including its mechanisms of action, comparative potency with other steroids, and relevant case studies.
THG primarily exerts its effects through binding to the androgen receptor (AR). Upon binding, THG activates AR-mediated signaling pathways, which are crucial for muscle growth and differentiation. Studies have demonstrated that THG promotes myogenesis in multipotent mesenchymal cells, specifically C3H10T1/2 cells. The compound induces the expression of myogenic markers and enhances the formation of myotubes, indicating its anabolic potential.
Key Findings:
- Binding Affinity : THG binds to AR with a dissociation constant comparable to that of dihydrotestosterone (DHT), suggesting a strong interaction with the receptor .
- Myogenic Activity : In vitro studies show that THG increases the area of myosin heavy chain type II-positive myotubes in a dose-dependent manner .
- Gene Expression : Microarray analyses reveal that THG modulates the expression of numerous genes associated with muscle growth, similar to DHT but with unique regulatory patterns .
Comparative Potency
When comparing the biological activity of THG to other anabolic steroids, several studies have quantified its potency in terms of androgenic effects:
| Steroid | EC50 (nM) | Activity |
|---|---|---|
| This compound | 0.29 | Highly potent androgen |
| Nandrolone | 0.12 | Potent androgen |
| Norbolethone | 0.30 | Potent androgen |
| 5α-Norbolethone | 0.026 | Very potent androgen |
| Gestinone | 0.59 | Moderate androgen |
| Trenbolone | 0.78 | Potent androgen |
The data indicates that THG is highly effective at activating AR compared to other known anabolic steroids, reinforcing its classification as a potent anabolic agent .
Case Studies and Clinical Relevance
The illicit use of THG has been documented in various case studies involving athletes. Its detection led to significant regulatory actions, including its classification as a controlled substance in the U.S. The following case studies illustrate the implications of THG use:
- Athlete Doping Scandal : The discovery of THG in urine samples from elite athletes prompted investigations into its effects on performance enhancement and health risks associated with long-term use.
- Health Risks : Reports indicate that users may experience adverse effects such as hormonal imbalances, liver damage, and cardiovascular issues due to the misuse of THG and similar anabolic steroids .
Q & A
Q. What experimental approaches are used to synthesize and characterize THG in clandestine laboratories?
THG is synthesized via hydrogenation of gestrinone, a synthetic progestin, and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key markers include molecular ions (e.g., m/z 313 for underivatized THG) and fragmentation patterns (e.g., m/z 241, 159). Clandestine synthesis often leverages unpublished commercial data from the 1960s to modify steroid structures and evade detection .
Q. How do researchers detect THG in biological samples, and what are the limitations of current methods?
Detection relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for underivatized THG and gas chromatography-high-resolution mass spectrometry (GC-HRMS) for derivatized forms. Challenges include low urinary excretion rates (e.g., ~1% in baboon studies) and the need for sensitive screening protocols (limit of detection: ~0.1 ng/mL). False negatives may arise from novel structural analogs not yet added to reference libraries .
Q. What pharmacological properties distinguish THG from other androgens and progestins?
THG exhibits dual androgenic and progestogenic activity, with 3-fold higher potency than trenbolone in yeast-based assays expressing human androgen receptors (AR) and progesterone receptors (PR). It lacks estrogenic activity and antagonism, making it unique among designer steroids .
Advanced Research Questions
Q. How can in vitro bioassays resolve contradictions in THG’s receptor-binding affinity across studies?
Discrepancies in reported AR/PR binding affinities arise from assay variability (e.g., yeast vs. mammalian cell systems). Standardization using human receptor-transfected cell lines with luciferase reporters improves reproducibility. For example, THG’s EC50 for AR activation is 0.2 nM, comparable to dihydrotestosterone (DHT), but its PR activation EC50 (0.5 nM) exceeds gestrinone’s by 50% .
Q. What experimental designs optimize metabolic studies of THG in animal models?
Isotopic labeling (e.g., deuterated THG) paired with high-resolution MS enables tracking of metabolites in urine and serum. Baboon models show THG’s primary metabolites include hydroxylated and glucuronidated derivatives, which inform human excretion profiles. Longitudinal dosing studies (e.g., 0.1–1 mg/kg) reveal nonlinear pharmacokinetics due to hepatic first-pass metabolism .
Q. How do structural modifications of THG impact its detectability in doping control?
Minor alkyl substitutions (e.g., C17α-ethyl vs. methyl groups) alter MS fragmentation patterns, requiring continuous updates to doping databases. Computational modeling (e.g., molecular docking) predicts metabolite stability and guides the development of broad-spectrum LC-MS/MS panels for "unknown" designer steroids .
Q. What ethical and methodological challenges arise when studying THG’s long-term health effects?
Human trials are ethically prohibitive; thus, researchers rely on retrospective analyses of doping cases and in vitro models. For example, THG’s progestogenic activity may exacerbate cardiovascular risks in athletes, as shown by PR-mediated endothelial dysfunction in murine models. Confounding factors include polypharmacy (e.g., concurrent use of other steroids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
